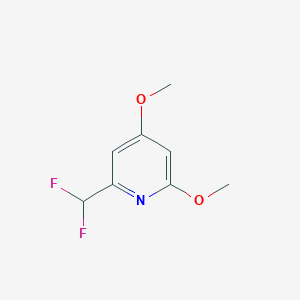
2-(Difluoromethyl)-4,6-dimethoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-4,6-dimethoxypyridine is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group and two methoxy groups attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts desirable properties such as increased metabolic stability, lipophilicity, and bioavailability, making this compound a compound of interest in medicinal and agricultural chemistry .
準備方法
The synthesis of 2-(Difluoromethyl)-4,6-dimethoxypyridine can be achieved through several routes. One common method involves the difluoromethylation of pyridine derivatives. This process typically employs difluoromethylating agents such as difluoromethyl 2-pyridyl sulfone or difluorochloromethane. The reaction conditions often include the use of a base and a suitable solvent to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to enhance the efficiency and yield of the process. The choice of catalyst and reaction conditions can significantly impact the overall production cost and environmental footprint of the synthesis .
化学反応の分析
2-(Difluoromethyl)-4,6-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the conversion of the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
科学的研究の応用
2-(Difluoromethyl)-4,6-dimethoxypyridine has a wide range of applications in scientific research:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its incorporation into drug molecules can improve their metabolic stability and bioavailability, making it a valuable tool in drug discovery and development.
Industry: In the agricultural industry, this compound is used in the development of agrochemicals.
作用機序
The mechanism of action of 2-(Difluoromethyl)-4,6-dimethoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic or agricultural effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
類似化合物との比較
2-(Difluoromethyl)-4,6-dimethoxypyridine can be compared with other fluorinated pyridine derivatives such as 2-(Trifluoromethyl)-4,6-dimethoxypyridine and 2-(Chloromethyl)-4,6-dimethoxypyridine. While all these compounds share a common pyridine core, the presence of different substituents imparts unique properties to each molecule. For instance, the difluoromethyl group in this compound provides a balance between lipophilicity and hydrogen-bonding ability, making it more versatile in various applications compared to its trifluoromethyl and chloromethyl counterparts .
Similar Compounds
- 2-(Trifluoromethyl)-4,6-dimethoxypyridine
- 2-(Chloromethyl)-4,6-dimethoxypyridine
- 2-(Methyl)-4,6-dimethoxypyridine
特性
分子式 |
C8H9F2NO2 |
|---|---|
分子量 |
189.16 g/mol |
IUPAC名 |
2-(difluoromethyl)-4,6-dimethoxypyridine |
InChI |
InChI=1S/C8H9F2NO2/c1-12-5-3-6(8(9)10)11-7(4-5)13-2/h3-4,8H,1-2H3 |
InChIキー |
UYATYUBOPJIQMY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=C1)OC)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



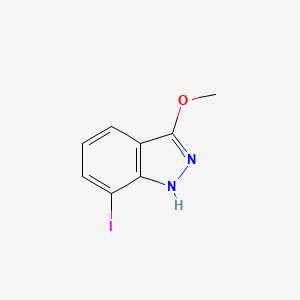
![5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13656298.png)
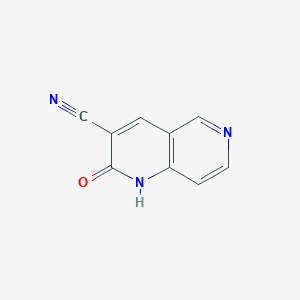
![2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)
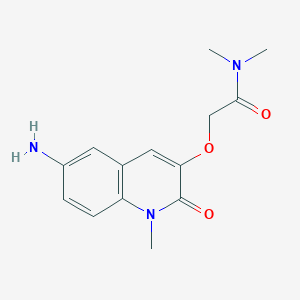
![7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13656324.png)
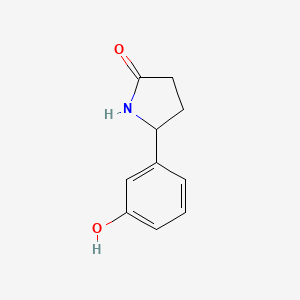

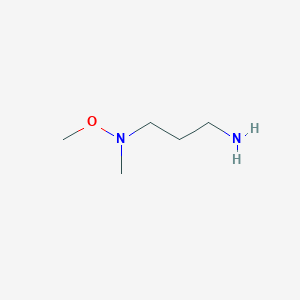
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13656353.png)
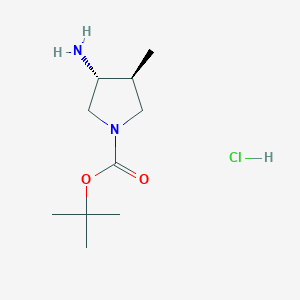
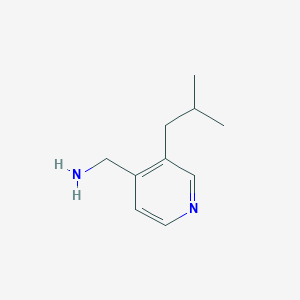
![Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)
